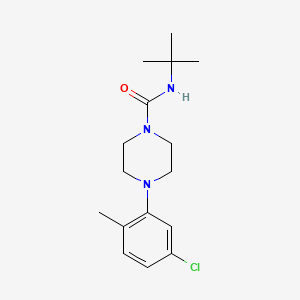

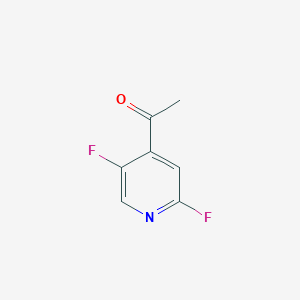

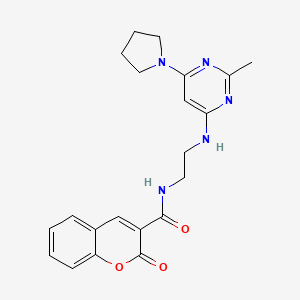

![molecular formula C15H17NO3 B2670557 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 443321-74-2](/img/structure/B2670557.png)

8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Overview

Description

“8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione” is a chemical compound with the molecular formula C18H17N3O2 . It has a molecular weight of 307.35 . The IUPAC name for this compound is 2-(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17N3O2/c1-10-7-18(2,3)21-16-13(10)5-12(23-4)6-14(16)15(17(21)22)11(8-19)9-20/h5-6,10H,7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Application 1: Anticoagulant Activity

- Summary of the Application : This compound has been synthesized and evaluated for its anticoagulant activity by measuring inhibition of blood coagulation factors Xa and XIa .

- Methods of Application/Experimental Procedures : The reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involved the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones within a few hours . The reduction products were condensed with aldehydes and acetone to afford new 1-[(het)arylmethylidene]- and 1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones in 59–78% yield .

- Results/Outcomes : The synthesized compounds were found to inhibit blood coagulation factors Xa and XIa .

Application 2: Protein Kinase Inhibition

- Summary of the Application : Hybrid compounds based on 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones containing a piperazine fragment were synthesized. Their inhibitory activity against protein kinases NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 was investigated .

- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .

- Results/Outcomes : The synthesized compounds were found to inhibit protein kinases NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 .

Application 3: Switching Devices

- Summary of the Application : This compound, also known as 6-NO2-8-OMe-BIPS, can be potentially used in a variety of applications such as switching devices .

- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .

- Results/Outcomes : The synthesized compounds were found to be potentially useful in switching devices .

Application 4: Signal Transducer Receptors

- Summary of the Application : This compound, also known as 6-NO2-8-OMe-BIPS, can be potentially used in a variety of applications such as signal transducer receptors .

- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .

- Results/Outcomes : The synthesized compounds were found to be potentially useful in signal transducer receptors .

Application 5: Organic Synthesis

- Summary of the Application : This compound is used in the synthesis of various organic compounds .

- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .

- Results/Outcomes : The synthesized compounds were found to be useful in the synthesis of various organic compounds .

Application 6: Drug Discovery

- Summary of the Application : The pyrrolo[1,2-a]indole unit, which is a part of this compound, is found in numerous natural products and has been shown to exhibit diverse pharmacological properties . Thus, this compound can be potentially used in drug discovery .

- Methods of Application/Experimental Procedures : The specific methods of synthesis and application were not detailed in the source .

- Results/Outcomes : The synthesized compounds were found to be potentially useful in drug discovery .

Safety And Hazards

properties

IUPAC Name |

6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-6,8H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNRQHVXNSKOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201325471 | |

| Record name | 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820851 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |

CAS RN |

443321-74-2 | |

| Record name | 6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201325471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-morpholinyl)phenyl]carbamic acid butyl ester](/img/structure/B2670483.png)

![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)